molecular formula C14H19ClN2O2 B7980654 4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride

4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride

Cat. No.: B7980654
M. Wt: 282.76 g/mol
InChI Key: XPTYXJVBOMPCIN-ZOWNYOTGSA-N
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Description

4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride is a complex organic compound that features a unique combination of an oxazolidinone ring and a piperidinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride typically involves the formation of the oxazolidinone ring followed by the introduction of the piperidinium group. One common method involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. This is followed by the quaternization of the nitrogen atom in the piperidine ring using an alkyl halide, such as methyl chloride, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.

    Substitution: The piperidinium chloride moiety can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, while the piperidinium group can enhance binding affinity through ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-oxazolidinone: Lacks the piperidinium group but shares the oxazolidinone ring.

    Piperidinium chloride: Contains the piperidinium moiety but lacks the oxazolidinone ring.

    N-Phenylpiperidine: Similar structure but without the oxazolidinone ring.

Uniqueness

4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride is unique due to the combination of the oxazolidinone and piperidinium groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components.

Properties

IUPAC Name

(4R)-4-phenyl-3-piperidin-1-ium-4-yl-1,3-oxazolidin-2-one;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTYXJVBOMPCIN-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC1N2C(COC2=O)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[NH2+]CCC1N2[C@@H](COC2=O)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521979-97-5
Record name 2-Oxazolidinone, 4-phenyl-3-(4-piperidinyl)-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521979-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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